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5-Bromo-4-(propylamino)pyridine-3-sulfonamide
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Overview
Description
5-Bromo-4-(propylamino)pyridine-3-sulfonamide is a versatile chemical compound with a unique molecular structure. It is a derivative of pyridine sulfonamide, which is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs with antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is prevalent due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(propylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-4-(propylamino)pyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a drug candidate with antibacterial, antiviral, and antitumor properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(propylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as phosphoinositide 3-kinase (PI3K), which plays a role in cell growth and survival . The compound’s ability to form hydrogen bonds and interact with various biological molecules contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Another pyridine sulfonamide derivative with similar biological activities.
5-Bromopyridine-3-sulfonamide: A simpler derivative with fewer functional groups but similar core structure.
Uniqueness
5-Bromo-4-(propylamino)pyridine-3-sulfonamide is unique due to the presence of the propylamino group, which enhances its biological activity and potential as a drug candidate. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Biological Activity
5-Bromo-4-(propylamino)pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a bromine atom, a propylamino group, and a sulfonamide functional group attached to a pyridine ring. This configuration enhances its reactivity and interaction with various biological targets.
Enzyme Inhibition
This compound exhibits significant enzyme inhibition properties, particularly as an inhibitor of carbonic anhydrase (CA) . Carbonic anhydrases are crucial in regulating intraocular pressure and are implicated in conditions such as glaucoma. The compound's sulfonamide group acts as a zinc binder, which is essential for the enzyme's catalytic activity.
Table 1: Inhibition of Carbonic Anhydrase Isoforms
Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial properties. Compounds within the sulfonamide class have historically shown effectiveness against various bacterial strains, making this compound a candidate for further exploration in antimicrobial therapy .
The mechanism by which this compound exerts its effects involves binding to the active sites of target enzymes, thereby inhibiting their activity. The presence of the propylamino group enhances solubility and interaction potential, while the bromine atom increases electrophilicity, allowing for versatile synthetic applications.
Case Studies and Research Findings
- Inhibitory Studies : A study evaluated the inhibitory effects of various derivatives of pyridine sulfonamides on carbonic anhydrase isoforms. The results showed that this compound had superior inhibitory effects compared to other tested compounds .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of sulfonamides against clinical isolates of bacteria. The findings indicated that compounds similar to this compound demonstrated significant antibacterial activity against resistant strains .
Comparative Analysis with Similar Compounds
Table 2: Comparison of Biological Activities
Compound Name | Structure Type | Biological Activity |
---|---|---|
5-Bromo-4-methylpyridine-3-sulfonamide | Methyl group substitution | Potential enzyme inhibitor |
4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide | Dipropylamine substitution | Antimicrobial properties |
5-Bromo-N-(2-fluorophenyl) pyridine-3-sulfonamide | Fluorinated variant | Anticancer activity |
The comparative analysis highlights how structural variations influence biological activity. The specific combination of substituents in this compound enhances its biological profile, distinguishing it from other related compounds.
Properties
Molecular Formula |
C8H12BrN3O2S |
---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
5-bromo-4-(propylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12BrN3O2S/c1-2-3-12-8-6(9)4-11-5-7(8)15(10,13)14/h4-5H,2-3H2,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
JZUYIFQMXVOSKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=NC=C1S(=O)(=O)N)Br |
Origin of Product |
United States |
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